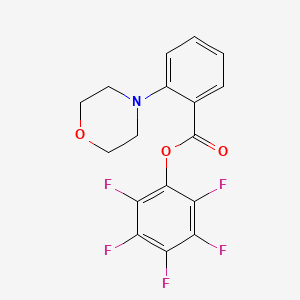

Pentafluorophenyl 2-morpholinobenzoate

CAS No.: 906352-59-8

Cat. No.: VC3958297

Molecular Formula: C17H12F5NO3

Molecular Weight: 373.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 906352-59-8 |

|---|---|

| Molecular Formula | C17H12F5NO3 |

| Molecular Weight | 373.27 g/mol |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-ylbenzoate |

| Standard InChI | InChI=1S/C17H12F5NO3/c18-11-12(19)14(21)16(15(22)13(11)20)26-17(24)9-3-1-2-4-10(9)23-5-7-25-8-6-23/h1-4H,5-8H2 |

| Standard InChI Key | SMSUNMKSTOOWTF-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=CC=CC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |

| Canonical SMILES | C1COCCN1C2=CC=CC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |

Introduction

Chemical Structure and Properties

Structural Characteristics

The IUPAC name of the compound is 2,3,4,5,6-pentafluorophenyl 2-(morpholin-4-yl)benzoate, reflecting its two key functional groups: the pentafluorophenyl ester and the morpholine-substituted benzoate. The canonical SMILES representation is \text{C1COCCN1C2=CC=CC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F , illustrating the spatial arrangement of its atoms.

Physicochemical Properties

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 86.5–88°C | |

| Boiling Point | 504.9±50.0°C (Predicted) | |

| Density | 1.451±0.06 g/cm³ | |

| pKa | 3.48±0.40 (Predicted) |

The compound’s low pKa suggests moderate acidity, likely due to the electron-withdrawing effects of the fluorine atoms . Its crystalline solid state at room temperature and high predicted boiling point indicate stability under standard conditions .

Synthesis and Production Methods

Laboratory Synthesis

The synthesis typically involves esterification between 2-morpholinobenzoic acid and pentafluorophenol, facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC). Reaction conditions—including solvent selection (e.g., dichloromethane or tetrahydrofuran), temperature (0–25°C), and stoichiometry—are critical for optimizing yield and purity .

Chemical Reactivity and Applications

Reactivity Profile

The compound’s reactivity is dominated by two features:

-

Electrophilic Carbonyl Carbon: The ester’s carbonyl group is highly susceptible to nucleophilic attack, enabling transesterification and hydrolysis .

-

Pentafluorophenyl Group: This moiety enhances electrophilicity, making the compound a preferred reagent in Suzuki-Miyaura couplings and peptide synthesis .

Hydrolysis Pathways

Under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, hydrolysis yields 2-morpholinobenzoic acid and pentafluorophenol. Kinetic studies suggest base-catalyzed hydrolysis proceeds 3–5 times faster than acid-catalyzed routes .

Applications in Organic Synthesis

-

Peptide Coupling: The compound serves as an activating agent for carboxylic acids, facilitating amide bond formation in peptide synthesis .

-

Polymer Chemistry: Its reactivity with diols and diamines has been exploited to synthesize fluorinated polyesters and polyamides .

| Hazard | Precautionary Measures |

|---|---|

| Skin irritation (H315) | Wear nitrile gloves |

| Eye damage (H318) | Use safety goggles |

| Respiratory irritation (H335) | Operate in fume hoods |

Exposure Mitigation

Accidental exposure requires immediate rinsing with water for 15 minutes, followed by medical consultation. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Comparative Analysis with Related Compounds

Pentafluorophenyl Esters

Compared to simpler pentafluorophenyl esters (e.g., pentafluorophenyl trifluoroacetate), this compound’s morpholine group enhances solubility in polar aprotic solvents, broadening its utility in heterogeneous reactions .

Morpholinobenzoate Derivatives

The inclusion of fluorine atoms significantly increases electrophilicity relative to non-fluorinated morpholinobenzoates, reducing reaction times in acyl transfer processes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume